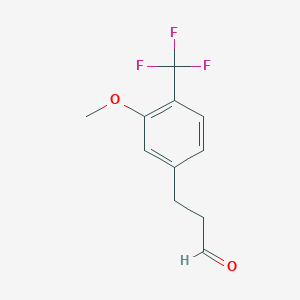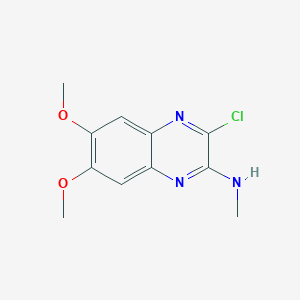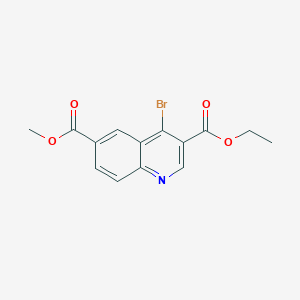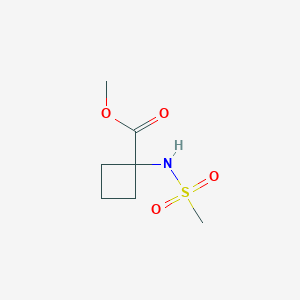
1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester is an organic compound with a unique structure that includes a cyclobutane ring, a methanesulfonylamino group, and a carboxylic acid methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester typically involves the reaction of cyclobutanecarboxylic acid derivatives with methanesulfonyl chloride and subsequent esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The esterification step can be carried out using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methanesulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonylamino group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanecarboxylic acid methyl esters.
Applications De Recherche Scientifique
1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylamino group can form hydrogen bonds or ionic interactions with active sites, while the cyclobutane ring provides structural rigidity. This combination allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclobutanecarboxylic acid: Similar structure but lacks the methanesulfonyl and ester groups.
Cyclobutanecarboxylic acid: Lacks the methanesulfonylamino and ester groups.
1-Methanesulfonylmethyl-cyclobutanecarboxylic acid: Similar but with a different substitution pattern.
Uniqueness
1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester is unique due to the presence of both the methanesulfonylamino group and the ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
methyl 1-(methanesulfonamido)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H13NO4S/c1-12-6(9)7(4-3-5-7)8-13(2,10)11/h8H,3-5H2,1-2H3 |
Clé InChI |
IPCGHAPHHXWPNR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC1)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


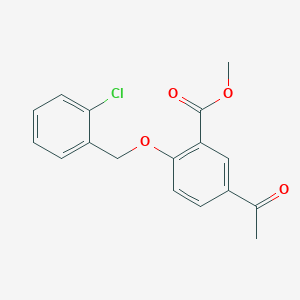
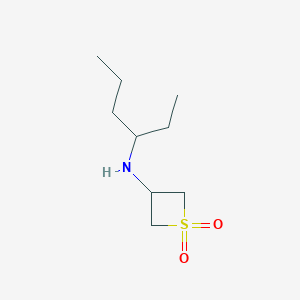
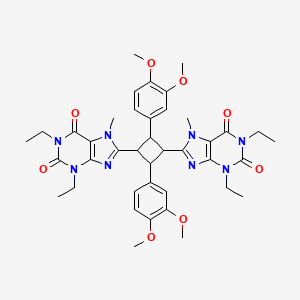
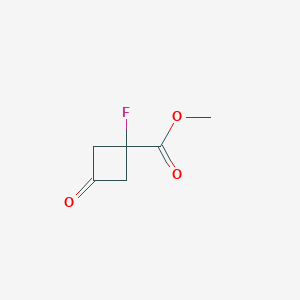

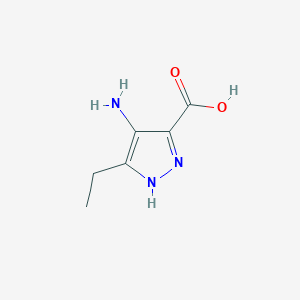
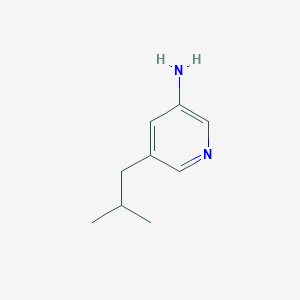
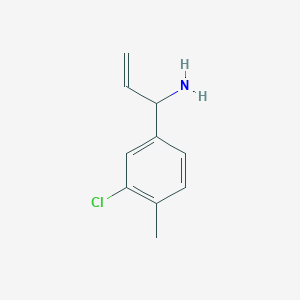
![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)
